molecular formula C17H15BrFNO4 B2747413 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-fluoro-4-methoxybenzoate CAS No. 1794845-10-5

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-fluoro-4-methoxybenzoate

Cat. No. B2747413
CAS RN: 1794845-10-5
M. Wt: 396.212
InChI Key: UGLOKRFFKLRWCK-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-fluoro-4-methoxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BBMEF and is a synthetic molecule that has been synthesized using a specific method.

Mechanism of Action

The mechanism of action of BBMEF is not fully understood. However, studies have shown that it exerts its biological activity by inhibiting specific enzymes and pathways. BBMEF has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
BBMEF has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. BBMEF has also been reported to have antifungal and antibacterial activities. Furthermore, BBMEF has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.

Advantages and Limitations for Lab Experiments

BBMEF has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized using a specific method. BBMEF is also stable and can be stored for extended periods without degradation. However, BBMEF has some limitations for lab experiments. It is a relatively new compound, and its biological activity is not fully understood. Furthermore, BBMEF has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well characterized.

Future Directions

There are several future directions for the research on BBMEF. One potential direction is to investigate the potential of BBMEF as a therapeutic agent for Alzheimer's disease. Another direction is to study the mechanism of action of BBMEF and its interaction with specific enzymes and pathways. Furthermore, future research could focus on the development of analogs of BBMEF with improved biological activity and selectivity.

Synthesis Methods

BBMEF is synthesized using a specific method that involves the reaction of 3-fluoro-4-methoxybenzoic acid with 4-bromobenzylamine in the presence of a coupling agent. The resulting intermediate is then reacted with ethyl chloroformate to obtain BBMEF. This method is a simple and efficient way to synthesize BBMEF in high yields.

Scientific Research Applications

BBMEF has potential applications in various fields such as medicinal chemistry, drug design, and biological research. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. BBMEF has also shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. Furthermore, BBMEF has been reported to have potential as a therapeutic agent for Alzheimer's disease.

properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3-fluoro-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFNO4/c1-23-15-7-4-12(8-14(15)19)17(22)24-10-16(21)20-9-11-2-5-13(18)6-3-11/h2-8H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLOKRFFKLRWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-fluoro-4-methoxybenzoate

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